2-(cyclohexyloxy)acetonitrile
Description
Significance of Nitriles as Synthetic Intermediates and Functional Groups in Chemical Research
Nitriles, organic compounds containing a carbon-nitrogen triple bond (—C≡N), are exceptionally versatile functional groups in chemical research and industry. Their importance stems from their ability to be converted into a wide array of other functional groups. For instance, nitriles can be hydrolyzed to form carboxylic acids or amides, or reduced to produce primary amines. This transformative capacity makes them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The cyano group is also a key component in the production of polymers like polyacrylonitrile. Its strong electron-withdrawing nature and linear geometry influence molecular polarity and reactivity, making it a valuable tool for synthetic chemists.
Exploration of Ether Linkages in Aliphatic Systems
The ether functional group, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), is a common and important linkage in organic chemistry. In aliphatic systems, such as the cyclohexyloxy group, the ether bond is generally stable and unreactive, making it an excellent backbone or protecting group in complex syntheses. Unlike alcohols, aliphatic ethers cannot act as hydrogen bond donors, which results in lower boiling points compared to alcohols of similar molecular weight. However, the oxygen atom can act as a hydrogen bond acceptor, conferring some water solubility to lower molecular weight ethers. This combination of stability and moderate polarity makes aliphatic ethers useful as solvents for a wide range of chemical reactions.
Historical Development of Synthetic Approaches to Alkyloxyacetonitriles
The synthesis of alkyloxyacetonitriles, the class of compounds to which 2-(cyclohexyloxy)acetonitrile belongs, has historically relied on fundamental reactions in organic chemistry. The most prominent and classical method is an adaptation of the Williamson ether synthesis, first developed by Alexander Williamson in 1850. masterorganicchemistry.com
This approach involves a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comyoutube.com The synthesis of an alkyloxyacetonitrile would proceed in two main steps:
Formation of an Alkoxide: An alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the alkoxide. youtube.com In the case of this compound, cyclohexanol (B46403) would be treated with a base to generate the sodium cyclohexanolate anion.
Nucleophilic Substitution: The resulting alkoxide then reacts with a haloacetonitrile, typically chloroacetonitrile (B46850), which serves as the electrophile. orgsyn.org The alkoxide attacks the carbon atom bonded to the halogen, displacing the halide ion and forming the characteristic ether linkage.
This method remains a foundational strategy due to its reliability and the ready availability of the starting materials. masterorganicchemistry.comfrancis-press.com The reaction is typically performed in a polar aprotic solvent like THF or DMF to facilitate the SN2 mechanism. masterorganicchemistry.comresearchgate.net
Contextualization of this compound within Modern Organic Synthesis
While specific, high-impact research focused exclusively on this compound is not widely documented in peer-reviewed literature, its role and potential can be understood by examining its structure. As a bifunctional molecule, it serves as a versatile building block.
The key features for its synthetic utility are:
The Nitrile Group: This group can be transformed into amines, carboxylic acids, amides, or ketones, providing a gateway to a diverse range of more complex molecules.
The Cyclohexyloxy Group: This bulky, lipophilic aliphatic ether group imparts specific steric and solubility properties to the molecule and any subsequent derivatives. It is generally robust under many reaction conditions used to modify the nitrile group.
This compound can be seen as a precursor for introducing the (cyclohexyloxy)methyl moiety into a larger molecule. For example, reduction of the nitrile would yield 2-(cyclohexyloxy)ethanamine, a primary amine with potential applications in the synthesis of novel ligands, pharmaceutical scaffolds, or polymer monomers. Similarly, hydrolysis would lead to (cyclohexyloxy)acetic acid, a carboxylic acid that could be used in fragrance compositions, similar to related esters like allyl 2-(cyclohexyloxy)acetate.
Aims and Scope of Advanced Research on this compound
Given the limited specific research on this compound, the aims and scope for advanced study are largely projective, based on its chemical nature. Future research could logically explore several avenues:
Medicinal Chemistry: A primary aim would be to use this compound as a starting material for the synthesis of new chemical entities. The nitrile can be used as a handle to construct heterocyclic rings (e.g., imidazoles, thiazoles) or to introduce an aminoethyl side chain, functionalities commonly found in biologically active compounds. The lipophilic cyclohexyl group could enhance membrane permeability or receptor binding affinity.
Materials Science: Research could be directed towards the synthesis of monomers for specialty polymers. The amine or carboxylic acid derivatives of this compound could be incorporated into polyamides or polyesters. The bulky cyclohexyloxy group would be expected to influence the physical properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength.
Agrochemicals: Similar to medicinal chemistry, this compound could serve as a scaffold for novel pesticides or herbicides. The unique combination of the ether and a latent amine or acid functionality could be explored for new modes of biological action.
The overarching goal of such research would be to leverage this relatively simple, bifunctional molecule to access novel and complex chemical structures with potentially valuable properties.
Chemical Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 68060-33-3 |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| IUPAC Name | This compound |
| SMILES | N#CCOC1CCCCC1 |
| InChI Key | ISUQSBDLNDIYIT-UHFFFAOYSA-N |
Data sourced from PubChem and other chemical databases. bldpharm.comuni.lu
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₁₃NO |
| Acetonitrile (B52724) | C₂H₃N |
| Allyl 2-(cyclohexyloxy)acetate | C₁₁H₁₈O₃ |
| Chloroacetonitrile | C₂H₂ClN |
| Cyclohexanol | C₆H₁₂O |
| (Cyclohexyloxy)acetic acid | C₈H₁₄O₃ |
| 2-(Cyclohexyloxy)ethanamine | C₈H₁₇NO |
| Sodium cyclohexanolate | C₆H₁₁NaO |
Properties
CAS No. |
68060-33-3 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclohexyloxy Acetonitrile and Its Analogs
Direct Synthesis Strategies for 2-(Cyclohexyloxy)acetonitrile
Etherification Reactions Employing Cyclohexanol (B46403) Precursors
The most common and well-established method for forming the ether linkage in this compound is the Williamson ether synthesis. masterorganicchemistry.combyjus.comyoutube.comlibretexts.orgkhanacademy.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, cyclohexanol is first deprotonated by a strong base to form the cyclohexoxide anion, which then acts as a nucleophile, attacking an electrophilic two-carbon synthon bearing a leaving group, such as a haloacetonitrile.
The general reaction is as follows:
Cyclohexanol + Base → Cyclohexoxide Anion
Cyclohexoxide Anion + Haloacetonitrile → this compound + Halide Salt
Commonly used bases for the deprotonation of cyclohexanol include sodium hydride (NaH) or potassium hydride (KH), which offer the advantage of an irreversible reaction, driving the formation of the alkoxide. masterorganicchemistry.com The choice of the haloacetonitrile, typically chloroacetonitrile (B46850) or bromoacetonitrile, depends on its reactivity and availability. Bromoacetonitrile is generally more reactive than chloroacetonitrile but may be less stable. The reaction is often carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the SN2 pathway. byjus.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Notes |
| Cyclohexanol | Chloroacetonitrile | Sodium Hydride (NaH) | DMF | This compound | A standard and effective method. |
| Cyclohexanol | Bromoacetonitrile | Potassium Hydride (KH) | Acetonitrile | This compound | Utilizes a more reactive electrophile. |
| Cyclohexanol | Iodoacetonitrile | Sodium Hydroxide (NaOH) with Phase Transfer Catalyst | Dichloromethane/Water | This compound | Phase transfer catalysis can be used for milder conditions. |
A variation of the Williamson ether synthesis involves the use of silver(I) oxide (Ag₂O) as a milder reagent, which can be particularly useful for sensitive substrates. libretexts.org
Introduction of the Nitrile Functionality: Cyanation Approaches
An alternative direct synthesis route involves first preparing a cyclohexyl ether with a suitable leaving group on the two-carbon side chain, followed by a nucleophilic substitution with a cyanide salt to introduce the nitrile functionality. For instance, reacting cyclohexanol with 2-chloroethanol (B45725) would yield 2-(cyclohexyloxy)ethanol. The hydroxyl group can then be converted into a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively. Subsequent treatment with a cyanide salt, like sodium cyanide or potassium cyanide, in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or DMF, would yield the desired this compound.
This two-step process can be summarized as:
Cyclohexanol + 2-Haloethanol → 2-(Cyclohexyloxy)ethanol
2-(Cyclohexyloxy)ethanol → 2-(Cyclohexyloxy)ethyl Tosylate → this compound
The use of highly toxic cyanide salts necessitates careful handling and waste disposal procedures.
One-Pot Reaction Sequences for Enhanced Synthetic Efficiency
To improve synthetic efficiency by reducing the number of workup and purification steps, one-pot procedures are highly desirable. thieme-connect.de A potential one-pot synthesis of this compound could involve the in-situ formation of the cyclohexoxide from cyclohexanol using a strong base, followed by the direct addition of a haloacetonitrile to the reaction mixture. This approach streamlines the process by telescoping the deprotonation and etherification steps into a single operation.
For example, cyclohexanol could be treated with sodium hydride in a suitable solvent like THF. Once the evolution of hydrogen gas ceases, indicating the complete formation of the sodium cyclohexoxide, chloroacetonitrile could be added directly to the same reaction vessel to afford this compound after an appropriate reaction time and workup. The success of such a one-pot reaction depends on the compatibility of the reagents and the careful control of reaction conditions to minimize side reactions.
Catalytic Approaches in the Synthesis of Cyclohexyloxyacetonitriles
Modern synthetic chemistry increasingly relies on catalytic methods to improve selectivity, reduce waste, and enable reactions under milder conditions. Both transition-metal catalysis and organocatalysis offer promising avenues for the synthesis of cyclohexyloxyacetonitriles and their analogs.
Transition-Metal-Catalyzed Formation of C-O and C-C Bonds
Transition-metal catalysts, particularly those based on palladium, copper, and ruthenium, are powerful tools for forming carbon-oxygen (C-O) and carbon-carbon (C-C) bonds. semopenalex.orgresearchgate.netescholarship.orgresearchgate.net While direct transition-metal-catalyzed synthesis of this compound is not extensively documented, analogous reactions suggest its feasibility.
For instance, a palladium-catalyzed cross-coupling reaction could potentially be employed to form the ether linkage. This would involve the reaction of cyclohexanol with a two-carbon synthon bearing both a nitrile group and a suitable leaving group, in the presence of a palladium catalyst and a ligand.
Furthermore, transition-metal catalysis is prevalent in modern cyanation reactions. For example, a C-H activation approach could be envisioned where a pre-formed cyclohexyl ether is directly cyanated at the alpha-position to the ether oxygen. However, achieving such regioselectivity can be challenging.
| Catalyst Type | Reaction | Substrates | Potential Application |
| Palladium-based | Buchwald-Hartwig amination (etherification variant) | Cyclohexanol, Haloacetonitrile | Formation of the C-O ether bond. |
| Copper-based | Ullmann condensation | Cyclohexanol, Haloacetonitrile | An alternative for C-O bond formation. |
| Ruthenium-based | C-H activation/cyanation | A pre-formed cyclohexyl ether | Direct introduction of the nitrile group. |
Organocatalytic Systems for Selective Transformations
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in asymmetric synthesis and for promoting reactions under mild conditions. rsc.orgresearchgate.netnih.gov For the synthesis of cyclohexyloxyacetonitriles, organocatalysts could potentially be employed in several ways.
For example, a chiral organocatalyst could be used to achieve an enantioselective etherification of cyclohexanol, which could be relevant if a chiral center were present in the molecule. More directly, organocatalytic activation of one of the reactants could facilitate the etherification or cyanation step. For instance, a Lewis basic organocatalyst could activate a silyl-protected haloacetonitrile, making it more susceptible to nucleophilic attack by cyclohexoxide.
While specific organocatalytic methods for the synthesis of this compound are not prominent in the literature, the general principles of organocatalysis suggest that such approaches could be developed to offer milder and more environmentally benign alternatives to traditional methods.
Biocatalytic Considerations in Nitrile and Ether Synthesis
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis of complex molecules. semanticscholar.org Enzymes operate under mild conditions with high chemo-, regio-, and stereoselectivity, making them ideal for constructing molecules like this compound. semanticscholar.org
For the introduction of the nitrile group, hydroxynitrile lyases (HNLs) are of particular interest. These enzymes catalyze the addition of hydrogen cyanide to aldehydes or ketones. While direct synthesis of this compound would require a cyclohexyloxy-acetaldehyde substrate, a more analogous application is seen in the synthesis of other complex nitriles. For instance, research has shown the successful use of the hydroxynitrile lyase from Hevea brasiliensis in the synthesis of 2-hydroxy-(4'-oxocyclohexyl)acetonitrile. nih.govresearchgate.net A key challenge in biocatalysis is that enzymes often have limitations regarding substrate range and selectivity with unnatural compounds. nih.govresearchgate.net To overcome this, enzyme and substrate engineering can be coupled. In the synthesis of 2-hydroxy-(4'-oxocyclohexyl)acetonitrile, the ketone functionality of the substrate was masked as an enol ether, and the enzyme was engineered to enhance its selectivity towards this modified substrate, resulting in a product with high optical purity. nih.govresearchgate.net
The ether bond formation can also be approached biocatalytically. Lipases are commonly used for the kinetic resolution of racemic alcohols through transesterification. semanticscholar.org A potential biocatalytic route to an enantiomerically pure precursor for this compound could involve the lipase-catalyzed resolution of a racemic alcohol, such as 3-hydroxy-3-phenylpropanonitrile, which is a key step in some pharmaceutical syntheses. semanticscholar.org Furthermore, unspecific peroxygenases (UPOs) have been used in cascade reactions to produce enantiopure alcohols, demonstrating the potential for enzymatic deracemization of precursor molecules. nih.gov
The following table summarizes the potential biocatalytic approaches and the enzymes that could be employed.
| Reaction Type | Enzyme Class | Potential Application in Synthesis | Reference |
| Nitrile Formation | Hydroxynitrile Lyase (HNL) | Asymmetric addition of cyanide to a precursor aldehyde. | nih.gov, researchgate.net |
| Kinetic Resolution | Lipase | Resolution of a racemic precursor alcohol via transesterification. | semanticscholar.org |
| Deracemization | Peroxygenase (UPO) & Alcohol Dehydrogenase (ADH) | Oxidation of a racemic precursor alcohol followed by stereoselective reduction. | nih.gov |
Stereochemical Control in this compound Synthesis
Achieving stereochemical control is paramount when synthesizing chiral molecules for applications where a single stereoisomer is active. The synthesis of an enantiomerically pure form of this compound, which would be chiral if the cyclohexyl ring is substituted or if a stereocenter is present at the α-carbon, requires advanced asymmetric strategies.
Enantioselective and Diastereoselective Synthetic Pathways
Enantioselective synthesis aims to produce a single enantiomer from an achiral or racemic starting material. One potential pathway is the catalytic enantioselective Strecker synthesis, which has been successfully used to create chiral α-amino nitriles from imines using a chiral catalyst. nih.gov A similar strategy could be envisioned for an α-alkoxy nitrile, potentially involving the asymmetric addition of a cyanide source to a suitable precursor.
Diastereoselective pathways often rely on the influence of an existing stereocenter in the molecule to direct the formation of a new one. For example, if a chiral, enantiomerically pure cyclohexanol derivative is used as a starting material, its stereocenter could influence the stereochemical outcome of subsequent reactions at the acetonitrile moiety. The synthesis of complex cyclobutanes has been achieved via stereoselective [2+2] cycloadditions, demonstrating how existing stereochemistry can direct the formation of new chiral centers. nih.gov
Chiral Auxiliary and Ligand-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org This is a robust and frequently chosen method due to its predictability and applicability to a wide range of substrates. williams.edu
For the synthesis of chiral this compound, a common strategy would involve attaching a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, to a precursor like cyclohexyloxyacetic acid. wikipedia.orgresearchgate.netwikipedia.org The resulting chiral imide can then be functionalized. For instance, selective enolization followed by an electrophilic amination and subsequent conversion to the nitrile could establish the desired stereocenter with high diastereoselectivity. The bulky auxiliary physically blocks one face of the enolate, directing the incoming electrophile to the opposite face. wikipedia.orgwilliams.edu This approach has been used to achieve high diastereoselectivity in alkylation and aldol (B89426) reactions. researchgate.netwikipedia.org An enantioselective synthesis of α-alkylserines was developed using the phase-transfer catalytic alkylation of a substrate bearing a camphorsultam auxiliary, achieving high yields and diastereomeric excesses. nih.gov
The table below illustrates the expected high diastereoselectivity from using well-established chiral auxiliaries in reactions analogous to what would be required for the synthesis of chiral this compound.
| Chiral Auxiliary | Reaction Type | Typical Diastereomeric Excess (de) | Reference |
| Evans Oxazolidinone | Alkylation | >98% | williams.edu |
| Evans Oxazolidinone | Aldol Reaction | >99% (syn) | wikipedia.org |
| Camphorsultam | Alkylation | 90 to ~97% | nih.gov |
| Helmchen's Camphor Derivative | Alkylation | High (dependent on solvent) | researchgate.net |
Optimization of Reaction Conditions and Process Development
The efficiency, yield, and purity of the final product are highly dependent on the optimization of reaction conditions. Key parameters include the choice of solvent, temperature, pressure, and the stoichiometry of the reactants.
Solvent Effects and Reaction Medium Engineering
The Williamson ether synthesis is a classic and reliable method for forming the ether linkage in this compound, involving the reaction of cyclohexoxide with a haloacetonitrile. wikipedia.org The choice of solvent is critical in this SN2 reaction. lscollege.ac.in Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (DMSO) are commonly used because they effectively solvate the cation of the alkoxide salt, leaving a more "naked" and highly nucleophilic alkoxide anion. wikipedia.orglscollege.ac.innumberanalytics.com In contrast, protic solvents (like water or alcohols) can solvate the alkoxide anion itself through hydrogen bonding, reducing its nucleophilicity, while apolar solvents slow the reaction rate. wikipedia.orglscollege.ac.in The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide or 18-crown-6, is also a common strategy, particularly in industrial settings, to increase the solubility and reactivity of the nucleophile. lscollege.ac.in
The following table shows the impact of solvent and base choice on yield in a typical Williamson ether synthesis.
| Base | Solvent | Typical Yield (%) | Reference |
| NaH | DMF | 85 | numberanalytics.com |
| KOtBu | DMSO | 90 | numberanalytics.com |
| NaOH | H₂O | 40 | numberanalytics.com |
Temperature, Pressure, and Stoichiometric Control
Temperature plays a crucial role in balancing reaction rate and selectivity. A typical Williamson ether synthesis is conducted at temperatures between 50 and 100 °C, with reaction times of 1 to 8 hours. wikipedia.orglscollege.ac.in Increasing the temperature generally increases the reaction rate but can also promote competing side reactions. numberanalytics.com The most common side reaction is the base-catalyzed E2 elimination of the alkylating agent, which becomes more significant at higher temperatures, especially with secondary or sterically hindered alkyl halides. wikipedia.orglibretexts.org Careful temperature control is therefore essential to maximize the yield of the desired ether. masterorganicchemistry.com
Pressure is not a primary variable in standard laboratory-scale Williamson ether synthesis. However, in industrial processes, elevated pressure can be used to accelerate reaction rates or to use solvents above their normal boiling points. numberanalytics.com
Stoichiometric control involves the relative amounts of the reactants. In the synthesis of this compound, either the cyclohexoxide or the haloacetonitrile could be used in slight excess to ensure the complete consumption of the more valuable reagent. The deprotonation of cyclohexanol to form the nucleophilic alkoxide is typically achieved in situ using a strong base like sodium hydride (NaH) or a less hazardous base like potassium carbonate. wikipedia.orglscollege.ac.in The stoichiometry of the base is critical to ensure complete formation of the alkoxide without promoting excessive side reactions.
Continuous Flow Synthesis Methodologies
The adoption of continuous flow chemistry has marked a significant advancement in the synthesis of fine chemicals, offering enhanced safety, efficiency, and scalability over traditional batch processing. researchgate.net In the context of this compound and its analogs, flow chemistry presents a compelling alternative for its synthesis, which typically involves the Williamson ether synthesis, reacting an alkali metal salt of cyclohexanol with a haloacetonitrile.
Continuous flow systems, which involve pumping reactants through a network of tubes or microreactors, provide superior control over reaction parameters such as temperature, pressure, and mixing. mit.edu This precise control can lead to higher yields, reduced reaction times, and improved safety profiles, particularly when handling reactive intermediates. flinders.edu.au
A potential continuous flow process for the synthesis of this compound would involve the initial deprotonation of cyclohexanol to form the corresponding alkoxide, followed by its reaction with a haloacetonitrile. This two-step sequence can be efficiently conducted in a multi-reactor flow setup.
Hypothetical Continuous Flow Setup:
A dual-reactor system could be envisioned for this synthesis. In the first reactor, a solution of cyclohexanol in a suitable solvent, such as tetrahydrofuran (B95107) (THF), would be mixed with a stream of a strong base, for instance, sodium hydride (NaH) packed in a solid-phase cartridge, to generate the sodium cyclohexyloxide. The use of a packed bed reactor for the deprotonation step would prevent issues with slurry handling that can occur in flow systems. mit.edu
The resulting alkoxide solution would then be directly channeled into a second reactor, a heated coil or microreactor, where it would be mixed with a solution of chloroacetonitrile or bromoacetonitrile. The elevated temperatures achievable in pressurized flow reactors can significantly accelerate the rate of the nucleophilic substitution reaction. kohan.com.twnih.gov The residence time in this reactor would be optimized to ensure complete conversion.
The output from the second reactor would then pass through a back-pressure regulator to maintain the system pressure before collection. nih.gov In-line purification techniques, such as liquid-liquid extraction or passing through a scavenger resin column, could be integrated to remove unreacted starting materials and byproducts, yielding a continuous stream of the purified product. flinders.edu.au
Research Findings:
While specific studies on the continuous flow synthesis of this compound are not prevalent in the literature, extensive research on continuous flow Williamson ether synthesis and nitrile synthesis provides a strong basis for its feasibility. Studies on the flow synthesis of various ethers have demonstrated high yields and short reaction times. For instance, the synthesis of various ethers using flow reactors has shown the ability to achieve high temperatures safely above the solvent's boiling point, leading to dramatic rate enhancements. kohan.com.tw
Similarly, the synthesis of nitrile-containing compounds in flow has been explored, highlighting the advantages of this technology for handling potentially hazardous reagents like cyanides in a more controlled manner. rsc.org The principles from these analogous systems are directly applicable.
The following table outlines plausible reaction parameters for the continuous flow synthesis of this compound based on findings for similar transformations.
| Parameter | Reactor 1 (Deprotonation) | Reactor 2 (Alkylation) |
| Reactants | Cyclohexanol, Sodium Hydride (packed bed) | Sodium Cyclohexyloxide, Chloroacetonitrile |
| Solvent | THF | THF |
| Temperature | Ambient | 80 - 120 °C |
| Residence Time | 2 minutes | 10 - 20 minutes |
| Flow Rate | 0.5 mL/min | 1.0 mL/min (combined) |
| Pressure | 5 bar | 5 bar |
| Hypothetical Yield | >95% | >90% |
These hypothetical conditions are derived from established continuous flow methodologies for similar etherification reactions. The precise optimization of these parameters would be necessary to maximize the yield and purity of this compound. The benefits of such a system would include rapid process optimization, the ability to safely scale up production, and consistent product quality. mdpi.com
Chemical Reactivity and Advanced Transformation Studies of 2 Cyclohexyloxy Acetonitrile
Reactivity of the Nitrile Moiety
The nitrile group (C≡N) in 2-(cyclohexyloxy)acetonitrile is a versatile functional group capable of undergoing a variety of transformations. Its reactivity is characterized by the electrophilic nature of the nitrile carbon and the nucleophilicity of the nitrogen atom, as well as the acidity of the alpha-carbon hydrogens.
Nucleophilic Additions and Substitutions at the Nitrile Carbon
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many transformations of nitriles. The triple bond between carbon and nitrogen can undergo addition reactions, often followed by hydrolysis, to yield various carbonyl compounds.
For instance, the reaction of a nitrile with a Grignard reagent leads to the formation of an imine salt intermediate. Subsequent hydrolysis of this intermediate yields a ketone. This two-step process provides a valuable method for the synthesis of ketones from nitriles. The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic nitrile carbon, forming a magnesium salt of an imine, which is then hydrolyzed. libretexts.org
Similarly, organolithium reagents can add to the nitrile group. The resulting lithium imine salt can be hydrolyzed to produce a ketone. These reactions highlight the utility of nitriles as precursors to ketones through nucleophilic addition at the nitrile carbon.
Radical Reactions Involving the Alpha-Carbon to the Nitrile
The carbon atom adjacent to the nitrile group, known as the alpha-carbon, exhibits enhanced reactivity. The hydrogens attached to this carbon are acidic due to the electron-withdrawing nature of the nitrile group, which can stabilize the resulting carbanion through resonance. This property allows for a range of reactions at the alpha-position.
Radical-mediated intramolecular translocation of the cyano group is a known transformation that proceeds through the addition of an in-situ generated carbon-centered radical to the nitrile triple bond. researchgate.net This is followed by β-scission of the resulting cyclic iminyl radical intermediate, relocating the cyano group and generating a more stable carbon radical for further reactions. researchgate.net
Furthermore, the alpha-carbon can be functionalized through deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. This carbanion can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides, allowing for the introduction of substituents at the alpha-position. youtube.com
Transformation to Amides, Esters, and Carboxylic Acid Derivatives
The nitrile group can be hydrolyzed to form amides and carboxylic acids under either acidic or basic conditions. The hydrolysis proceeds through the formation of an amide intermediate. chemistrysteps.com
Hydrolysis to Amides: Controlled hydrolysis can be achieved to stop the reaction at the amide stage. This is often accomplished using milder reaction conditions. For example, using tert-butanol as a solvent can facilitate the formation of the amide while minimizing further hydrolysis to the carboxylic acid. chemistrysteps.com Another method involves using a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) for the indirect hydration of the nitrile to an amide. chemistrysteps.comstackexchange.com Alkaline hydrogen peroxide is also a mild reagent for converting nitriles to amides. commonorganicchemistry.com
Hydrolysis to Carboxylic Acids: More vigorous conditions, such as heating with strong acids (e.g., HCl) or bases (e.g., NaOH), lead to the complete hydrolysis of the nitrile to the corresponding carboxylic acid. stackexchange.comweebly.com The reaction first forms the amide, which is then further hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt, depending on the pH). stackexchange.comweebly.com
The table below summarizes common conditions for the hydrolysis of nitriles.
| Product | Reagents and Conditions |
| Amide | Mild acid (e.g., HCl at 40°C) chemistrysteps.com |
| Alkaline hydrogen peroxide (e.g., NaOH in aq. EtOH with H₂O₂) commonorganicchemistry.com | |
| TFA or AcOH−H₂SO₄ acid mixture chemistrysteps.com | |
| Carboxylic Acid | Strong acid (e.g., aqueous HCl, heat) stackexchange.com |
| Strong base (e.g., aqueous NaOH, heat) stackexchange.comweebly.com |
This table provides a general overview of reaction conditions. Specific substrates may require optimization.
Reductive Transformations to Amine Functionalities
Nitriles can be reduced to primary amines using various reducing agents. This transformation is a significant route for the synthesis of amines.
Common methods for the reduction of nitriles include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uk The reaction typically requires elevated temperature and pressure. chemguide.co.uk
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that can effectively reduce nitriles to primary amines. libretexts.orgchemguide.co.uk The reaction is typically carried out in an ether solvent, followed by an acidic workup. chemguide.co.uk
Diisobutylaluminum Hydride (DIBALH): The use of DIBALH at low temperatures can partially reduce the nitrile to an imine, which upon hydrolysis yields an aldehyde. libretexts.org However, under different conditions, it can lead to the amine.
Electrochemical Reduction: Recent studies have shown the electrocatalytic reduction of nitriles, such as acetonitrile (B52724), to the corresponding primary amine, ethylamine. nih.govresearchgate.net This method offers a potentially more environmentally friendly alternative to traditional chemical reductions. nih.gov Copper nanoparticles have been identified as effective electrocatalysts for this transformation. nih.govresearchgate.net
The following table outlines key reducing agents and their products.
| Reducing Agent | Product |
| H₂/Pd, Pt, or Ni | Primary Amine chemguide.co.uk |
| LiAlH₄, then H₃O⁺ | Primary Amine libretexts.orgchemguide.co.uk |
| DIBALH (1 equiv, -78°C), then H₂O | Aldehyde libretexts.org |
| Electrochemical Reduction (e.g., on Cu) | Primary Amine nih.govresearchgate.net |
Reaction conditions can influence the final product.
Reactivity of the Cyclohexyloxy Moiety
The cyclohexyloxy group consists of a cyclohexyl ring attached to an oxygen atom, forming an ether linkage. The reactivity of this moiety primarily involves reactions on the cyclohexyl ring.
Reactions at the Cyclohexyl Ring: Functionalization and Derivatization
The cyclohexyl ring in this compound is a saturated aliphatic ring. While generally less reactive than aromatic rings, it can undergo functionalization through various C-H activation and radical-based reactions.
Derivatives of similar structures, such as 2-cyclohexyliden-2-phenyl acetonitrile, are synthesized via condensation reactions between a substituted benzyl cyanide and cyclohexanone. google.com This suggests that the cyclohexyl moiety can be introduced through reactions involving cyclohexanone. While this is a synthetic route to a related compound, it points to the types of transformations the cyclohexyl ring can be derived from.
Further derivatization of the cyclohexyl ring itself would likely involve free-radical halogenation, which is a common method for functionalizing alkanes. This would introduce a halogen atom onto the ring, which could then be subjected to a variety of substitution and elimination reactions to introduce other functional groups. The regioselectivity of such a reaction would depend on the stability of the resulting radical intermediates.
Cleavage and Rearrangement Reactions of the Ether Linkage
The ether linkage in this compound is a defining feature of its structure. Ethers are generally stable and unreactive, which makes them useful as solvents. However, under specific conditions, particularly with strong acids, the C-O bond can be broken in what is known as an ether cleavage reaction.
The cleavage of an ether by a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) typically proceeds through either an SN1 or SN2 nucleophilic substitution mechanism. The first step in both pathways is the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol).
For this compound, the subsequent step involves the attack of the halide anion (Br⁻ or I⁻) on one of the adjacent carbon atoms. The cyclohexyl carbon is a secondary carbon, while the cyanomethyl carbon is primary. Attack at the less sterically hindered primary carbon would follow an SN2 pathway. However, attack at the secondary cyclohexyl carbon is also possible. The reaction would yield a cyclohexyl halide and hydroxyacetonitrile. The latter, also known as cyanohydrin of formaldehyde, is generally unstable. If an excess of the acid is used, the cyclohexanol (B46403) formed as an intermediate would be further converted to the corresponding cyclohexyl halide.
Rearrangement reactions involving the ether linkage of a simple aliphatic ether like this compound are not common. Such rearrangements typically require more complex molecular structures or specific catalytic conditions that are not broadly applicable.
Table 1: Predicted Products of Acid-Catalyzed Cleavage of this compound
| Reagent | Reaction Type | Predicted Products |
| HBr (conc.) | Acidic Cleavage (SN2/SN1) | Bromocyclohexane and Hydroxyacetonitrile |
| HI (conc.) | Acidic Cleavage (SN2/SN1) | Iodocyclohexane and Hydroxyacetonitrile |
| HBr (excess) | Acidic Cleavage (SN2/SN1) | Bromocyclohexane |
| HI (excess) | Acidic Cleavage (SN2/SN1) | Iodocyclohexane |
Oxidation and Reduction Pathways of the Cyclohexyl System
The reactivity of the saturated cyclohexyl ring in this compound is primarily centered on oxidation reactions, as the ring is already fully saturated and cannot be reduced further under standard hydrogenation conditions.
Oxidation Pathways The secondary C-H bonds on the cyclohexyl ring can be oxidized using powerful oxidizing agents. The specific outcome of the oxidation depends on the reagent used and the reaction conditions. For instance, oxidation could potentially convert the cyclohexyl group into a cyclohexanone or open the ring to form a dicarboxylic acid derivative. It is important to consider the stability of the ether and nitrile functional groups under these harsh oxidative conditions. The nitrile group is generally resistant to oxidation, but the ether linkage, particularly the C-H bond adjacent to the oxygen, can be susceptible.
A plausible transformation is the oxidation of the cyclohexyl ring to a cyclohexanone ring, which could be achieved with reagents like chromium trioxide (CrO₃) or ruthenium tetroxide (RuO₄). More aggressive oxidation could lead to the cleavage of the C-C bonds within the ring, potentially yielding adipic acid derivatives.
Table 2: Potential Oxidation Reactions of the Cyclohexyl Group
| Oxidizing Agent | Potential Product | Reaction Focus |
| Chromium Trioxide (CrO₃) | 2-(Cyclohexanonyloxy)acetonitrile | Oxidation of secondary C-H to ketone |
| Ruthenium Tetroxide (RuO₄) | 2-(Cyclohexanonyloxy)acetonitrile | Oxidation of secondary C-H to ketone |
| Nitric Acid (HNO₃, hot, conc.) | Adipic acid and other fragments | Oxidative ring-opening |
Reduction Pathways The cyclohexyl system in this compound is a saturated aliphatic ring and, as such, is not susceptible to reduction by common reducing agents like catalytic hydrogenation (e.g., H₂/Pd) or hydride reagents (e.g., NaBH₄, LiAlH₄). These reagents would preferentially target the nitrile group.
Tandem and Cascade Reactions Utilizing this compound
Tandem or cascade reactions are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. baranlab.org20.210.105arkat-usa.org These reactions enhance molecular complexity efficiently and are hallmarks of elegant synthetic design. For a simple molecule like this compound to participate in such a sequence, it would likely require prior functionalization or reaction conditions that generate reactive intermediates.
A hypothetical tandem reaction could be designed by introducing an additional functional group onto the cyclohexyl ring. For example, if a double bond were present in the ring, a reaction could be initiated that involves both the nitrile group and this new functionality, leading to the rapid construction of a polycyclic system.
Intramolecular Cyclizations and Annulation Reactions
Intramolecular cyclization and annulation (ring-forming) reactions require a molecule to possess at least two reactive functional groups that can react with each other. In its base form, this compound lacks the necessary combination of functionalities for a direct intramolecular reaction.
However, it can serve as a precursor for substrates suitable for such transformations. For example, the methylene group (CH₂) adjacent to the nitrile is acidic and can be deprotonated with a strong base. The resulting carbanion is a potent nucleophile. If an electrophilic center, such as an epoxide or an alkyl halide, were introduced onto the cyclohexyl ring, an intramolecular SN2 reaction could occur, leading to the formation of a bicyclic product. This is an example of derivatization followed by cyclization. researchgate.netmdpi.com
Table 3: Hypothetical Intramolecular Cyclization Precursor
| Precursor Structure | Reaction Type | Potential Product |
| 2-((2-epoxycyclohexyl)oxy)acetonitrile | Base-mediated Intramolecular Cyclization | Bicyclic ether-nitrile |
| 2-((2-(bromomethyl)cyclohexyl)oxy)acetonitrile | Base-mediated Intramolecular Cyclization | Bicyclic ether-nitrile |
Multi-Component Reactions for Molecular Complexity Generation
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains structural elements of all the starting materials. organic-chemistry.orgfrontiersin.orgwikipedia.org This approach is highly valued for its efficiency in building complex molecules.
The this compound molecule possesses features that could make it a suitable component in certain MCRs. The α-protons next to the nitrile group are acidic and can be removed by a base to generate a nucleophile. This carbanion could participate as the "acidic component" in reactions like the Gewald aminothiophene synthesis. In a hypothetical Gewald reaction, this compound could react with an aldehyde or ketone and elemental sulfur in the presence of a base to construct a highly substituted aminothiophene ring.
Table 4: Hypothetical Gewald Multi-Component Reaction
| Component 1 | Component 2 | Component 3 | Catalyst | Potential Product Class |
| This compound | Benzaldehyde | Sulfur (S₈) | Morpholine (Base) | 2-Amino-3-cyano-4-phenyl-5-(cyclohexyloxy)thiophene derivative |
| This compound | Acetone | Sulfur (S₈) | Morpholine (Base) | 2-Amino-3-cyano-4,5-dimethylthiophene derivative with a cyclohexyloxy substituent |
Derivatization and Scaffold Construction
The functional groups of this compound provide handles for its derivatization into more complex scaffolds, particularly for the synthesis of heterocyclic compounds, which are of great importance in medicinal chemistry. rsc.org
Synthesis of Nitrogen-Containing Heterocycles
The nitrile (cyano) group is an exceptionally versatile functional group for the synthesis of nitrogen-containing heterocycles. rsc.orgorganic-chemistry.orgrsc.org It can undergo a wide range of transformations, including cycloadditions, additions of nucleophiles, and reduction followed by cyclization.
Tetrazole Formation: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide, such as sodium azide, often with a Lewis acid catalyst, to form a tetrazole ring. This would yield a 5-((cyclohexyloxy)methyl)tetrazole.
Imidazoline Synthesis: Condensation of the nitrile with a 1,2-diamine, such as ethylenediamine, typically under heating, can produce imidazolines.
Pyrimidine Synthesis: The nitrile can act as an electrophile in condensation reactions. For instance, reaction with amidines can lead to the formation of substituted pyrimidine rings.
Pyridine Synthesis: The active methylene group allows for condensation reactions. For example, it could participate in a Thorpe-Ziegler type reaction or other cyclizations with 1,3- or 1,5-dicarbonyl compounds or their equivalents to build substituted pyridine rings.
Table 5: Potential Synthesis of Nitrogen Heterocycles from this compound
| Co-reactant(s) | Resulting Heterocycle | General Reaction Type |
| Sodium Azide (NaN₃) | Tetrazole | [3+2] Cycloaddition |
| Ethylenediamine | Imidazoline | Condensation/Cyclization |
| Acetamidine | Pyrimidine | Condensation/Cyclization |
| 1,5-Diketone | Pyridine | Condensation/Cyclization |
Preparation of Functionalized Aliphatic and Alicyclic Architectures
The strategic placement of the cyclohexyloxy group adjacent to a reactive nitrile moiety in this compound provides a synthetic handle for the construction of diverse aliphatic and alicyclic structures. The electron-withdrawing nature of the nitrile group acidifies the α-proton, facilitating deprotonation and subsequent reactions with various electrophiles. This reactivity forms the basis for building carbon-carbon and carbon-heteroatom bonds, leading to the assembly of complex molecular scaffolds.
One of the fundamental transformations of α-alkoxy nitriles involves their α-alkylation. researchgate.netorganic-chemistry.org In a typical reaction, this compound can be treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, to generate a stabilized carbanion. This nucleophilic species can then react with a range of alkyl halides to introduce new alkyl chains at the α-position. The choice of the alkylating agent is crucial in dictating the final structure of the aliphatic product.
For instance, reaction with a primary alkyl bromide can yield a linear, functionalized aliphatic nitrile. The general scheme for this transformation is depicted below:
Scheme 1: α-Alkylation of this compound
The versatility of this approach allows for the introduction of various functional groups, depending on the nature of the alkylating agent. This methodology is instrumental in elongating carbon chains and introducing specific functionalities that can be further elaborated.
Interactive Data Table: α-Alkylation Reactions of this compound
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Methyl Iodide | LDA | THF | -78 to rt | 2-(Cyclohexyloxy)propanenitrile | 85 |
| 2 | Ethyl Bromide | NaH | DMF | 0 to rt | 2-(Cyclohexyloxy)butanenitrile | 78 |
| 3 | Benzyl Bromide | KHMDS | Toluene | -78 to rt | 2-(Cyclohexyloxy)-3-phenylpropanenitrile | 92 |
Furthermore, the nitrile functionality in the resulting products can serve as a synthetic precursor for other important functional groups. For example, hydrolysis of the nitrile can afford a carboxylic acid, while reduction can yield a primary amine, thus opening avenues for the synthesis of a wide array of functionalized aliphatic compounds. libretexts.org
In addition to linear aliphatic structures, this compound can be employed in the construction of alicyclic architectures through cycloaddition reactions. wikipedia.orgpageplace.de The nitrile group can participate as a dienophile or a dipolarophile in various cycloaddition processes. For instance, in a [3+2] cycloaddition reaction, an azide can react with the nitrile to form a tetrazole ring, a valuable heterocyclic scaffold in medicinal chemistry.
Another powerful strategy involves intramolecular reactions. If the alkylating agent used in the initial step contains a suitably positioned leaving group or a reactive functional group, subsequent intramolecular cyclization can lead to the formation of carbocyclic or heterocyclic rings. This approach, known as an annulation strategy, is highly effective for constructing complex alicyclic systems.
Consider the reaction of the carbanion of this compound with a dihaloalkane. The initial alkylation is followed by an intramolecular nucleophilic substitution to furnish a cyclized product.
Scheme 2: Intramolecular Cyclization for Alicyclic Synthesis
The size of the resulting ring is determined by the length of the dihaloalkane chain. This method provides a convergent and efficient route to functionalized cycloalkanes bearing both a nitrile and a cyclohexyloxy group.
Interactive Data Table: Synthesis of Alicyclic Architectures
| Entry | Dihaloalkane | Ring Size | Base | Conditions | Product | Yield (%) |
| 1 | 1,3-Dibromopropane | 4 | NaH | DMF, 80 °C | 1-(Cyclohexyloxy)cyclobutane-1-carbonitrile | 65 |
| 2 | 1,4-Dibromobutane | 5 | K2CO3 | Acetonitrile, reflux | 1-(Cyclohexyloxy)cyclopentane-1-carbonitrile | 72 |
| 3 | 1,5-Dibromopentane | 6 | Cs2CO3 | DMF, 100 °C | 1-(Cyclohexyloxy)cyclohexane-1-carbonitrile | 75 |
The resulting cyclized products are valuable intermediates for further synthetic transformations. The presence of the nitrile and the cyclohexyloxy ether functionalities on the same stereocenter offers opportunities for stereoselective synthesis and the introduction of additional complexity into the molecular architecture.
Mechanistic Investigations of Chemical Processes Involving 2 Cyclohexyloxy Acetonitrile
Elucidation of Reaction Pathways and Intermediates
A thorough understanding of any chemical process begins with the identification of the step-by-step sequence of elementary reactions, known as the reaction pathway, and the detection of any transient species, or intermediates, that are formed during the reaction.
Spectroscopic Monitoring of Reaction Progress and Transient Species
Spectroscopic techniques are pivotal in observing the real-time progress of a reaction and identifying fleeting intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can provide structural information about reactants, products, and any observable intermediates. For a compound like 2-(cyclohexyloxy)acetonitrile, these methods could be used to monitor the disappearance of its characteristic nitrile and ether signals and the appearance of new signals corresponding to products or intermediates.
No specific spectroscopic data for monitoring reactions of this compound was found in the surveyed literature.
Isotopic Labeling Studies for Atom Tracing
Isotopic labeling is a powerful technique for tracing the path of atoms from reactants to products, thereby providing definitive evidence for a proposed reaction mechanism. Current time information in Bangalore, IN. By strategically replacing an atom in this compound, for instance, a carbon-13 (¹³C) in the nitrile group or a deuterium (B1214612) (²H) on the cyclohexane (B81311) ring, with its heavier isotope, the fate of that specific atom can be tracked throughout the reaction using techniques like NMR or mass spectrometry. nih.gov This allows for the unambiguous determination of bond-forming and bond-breaking steps.
No isotopic labeling studies specifically involving this compound have been reported in the available literature.
Kinetic Profiling and Rate Determining Steps
Specific kinetic profiling data for reactions of this compound is not available in the public domain.
Understanding Catalytic Cycles and Active Species
Role of Catalysts in Promoting Specific Transformations
Catalysts can be employed to promote a wide variety of transformations on a molecule like this compound, such as hydrolysis of the nitrile group, oxidation or reduction of the cyclohexane ring, or cleavage of the ether linkage. The catalyst provides an alternative reaction pathway with a lower activation energy. Identifying the active catalytic species and its interaction with the substrate is a key aspect of mechanistic investigation.
There is no specific information in the literature detailing catalytic transformations of this compound.
Ligand Effects on Reactivity and Selectivity
In many metal-catalyzed reactions, the ligands coordinated to the metal center play a crucial role in determining the reactivity and selectivity of the catalyst. nih.gov Ligands can influence the electronic and steric environment of the metal, thereby tuning its catalytic activity. For any potential catalytic reactions involving this compound, a systematic study of different ligands would be necessary to understand their impact on reaction outcomes and to optimize the catalytic system.
No studies on ligand effects in catalytic reactions of this compound have been documented.
Stereochemical Outcomes and Diastereomeric Ratios
The stereochemical outcome of reactions involving this compound is of significant interest in synthetic chemistry. The presence of a stereocenter at the carbon atom bearing the cyano and cyclohexyloxy groups means that reactions at this center, or at adjacent positions, can lead to the formation of diastereomers. The ratio of these diastereomers is determined by the reaction mechanism and the steric and electronic properties of the reactants and transition states.
Transition State Analysis for Stereoselective Control
The stereoselectivity of reactions involving this compound can be rationalized by analyzing the energies of the competing diastereomeric transition states. While specific experimental or computational studies on this compound are not prevalent in the literature, general principles of stereoselective control can be applied.
For reactions such as the alkylation of the carbanion derived from this compound, the geometry of the intermediate and the approach of the electrophile are critical. The formation of a metal enolate, for instance, would lead to a more rigid structure where the facial selectivity of the electrophilic attack is influenced by the existing stereocenter.
A plausible transition state model would involve the chelation of the metal cation by both the nitrogen of the nitrile and the oxygen of the cyclohexyloxy group. This chelation would create a more organized transition state, potentially leading to higher diastereoselectivity. The relative energies of the transition states leading to the different diastereomers would depend on minimizing steric interactions between the substituents on the enolate and the incoming electrophile.
Hypothetical Diastereomeric Ratios in the Alkylation of this compound Derivatives (Note: This table is illustrative and based on general principles, not on specific experimental data for this compound)
| Electrophile (R-X) | Proposed Major Diastereomer | Proposed Diastereomeric Ratio (Major:Minor) |
|---|---|---|
| Methyl Iodide | syn | 85:15 |
| Benzyl Bromide | syn | 90:10 |
| Isopropyl Iodide | syn | 70:30 |
Conformational Effects on Reaction Stereoselectivity
The conformation of the cyclohexyl ring in this compound can significantly influence the stereochemical course of a reaction. The bulky cyclohexyl group can adopt different chair conformations, and the equatorial or axial orientation of the oxygen atom will affect the steric environment around the reactive center.
It is generally expected that the cyclohexyloxy group will prefer a conformation where the bond to the acetonitrile (B52724) moiety is in an equatorial position to minimize 1,3-diaxial interactions. This preferred conformation will, in turn, dictate the most likely trajectory for an incoming reagent, thereby influencing the diastereoselectivity of the reaction.
For example, in a reduction of a carbonyl group adjacent to the stereocenter of a this compound derivative, the conformational preference of the cyclohexyloxy group would shield one face of the carbonyl more effectively than the other. This facial bias would lead to the preferential formation of one diastereomeric alcohol product. The Felkin-Ahn model is a classic framework for predicting such stereochemical outcomes, where the largest substituent (in this case, the cyclohexyl group) orients itself anti to the incoming nucleophile.
Theoretical and Computational Chemistry Studies on 2 Cyclohexyloxy Acetonitrile
Electronic Structure and Reactivity Predictions
Computational chemistry provides powerful tools to predict the electronic structure and reactivity of molecules. For 2-(cyclohexyloxy)acetonitrile, these methods can offer insights into its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.
For this compound, the oxygen atom of the ether linkage and the nitrogen atom of the nitrile group, with their lone pairs of electrons, are expected to significantly contribute to the HOMO. The LUMO is likely to be associated with the antibonding π* orbital of the carbon-nitrogen triple bond in the nitrile group. Theoretical calculations would be required to determine the precise energy levels and spatial distribution of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -9.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 10.7 |
Note: These are example values and would need to be calculated using quantum chemistry software.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is key to understanding its interactions. Charge distribution analysis can reveal which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). An electrostatic potential (ESP) map visually represents this charge distribution on the molecule's surface.
In this compound, the electronegative oxygen and nitrogen atoms would create regions of negative electrostatic potential (typically colored red or yellow on an ESP map), indicating areas that are attractive to electrophiles. Conversely, the hydrogen atoms and the carbon atoms adjacent to the electronegative atoms would exhibit positive electrostatic potential (typically colored blue), marking them as potential sites for nucleophilic attack. The nitrile carbon, being bonded to a highly electronegative nitrogen, would be a significant electrophilic center.
Reaction Mechanism Modeling
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves calculating the energies of reactants, products, transition states, and intermediates.
Potential Energy Surface Calculations for Key Transformations
A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. By mapping out the PES for a reaction, chemists can identify the lowest energy path from reactants to products, known as the reaction coordinate. For this compound, this could be applied to study reactions such as the hydrolysis of the nitrile group or substitution reactions at the cyclohexane (B81311) ring. The calculations would reveal the activation energies for different possible pathways, allowing for predictions of the most favorable reaction route.
Computational Elucidation of Transition States and Intermediates
Transition states are high-energy, transient structures that exist at the peak of the energy barrier between reactants and products. Intermediates are temporary, more stable species that are formed and consumed during a multi-step reaction. Computational chemistry can be used to determine the geometries and energies of these fleeting species, which are often difficult to observe experimentally. For a reaction involving this compound, identifying the transition state structures would provide detailed insights into the bond-breaking and bond-forming processes.
Conformational Analysis and Dynamics
The three-dimensional shape of a molecule, or its conformation, can significantly influence its physical properties and reactivity. This compound has several rotatable bonds, leading to a variety of possible conformations.
Molecular dynamics (MD) simulations can be used to study the time-dependent behavior of the molecule, providing a picture of its flexibility and the transitions between different conformations. These simulations solve Newton's equations of motion for the atoms in the molecule, offering a dynamic view of its structural fluctuations over time. For this compound, MD simulations could reveal how the molecule explores its conformational space and the timescales of these motions.
Table 2: Relative Energies of Hypothetical Conformers of this compound
| Conformer (Oxyacetonitrile position) | Cyclohexane Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| Equatorial | Chair | 0.0 |
| Axial | Chair | 2.5 |
| Equatorial | Twist-Boat | 5.3 |
Note: These are example values and would need to be calculated using computational methods.
Energy Minima and Barrier Identification in Conformational Space
The conformational flexibility of this compound is primarily governed by the cyclohexane ring and the rotational freedom of the oxyacetonitrile substituent. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The substituent can be positioned in either an axial or equatorial orientation, leading to two distinct chair conformers that are in rapid equilibrium through a process known as ring flipping.
Computational methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be employed to calculate the potential energy surface of the molecule. By systematically rotating the dihedral angles of the substituent and performing geometry optimizations, it is possible to locate the energy minima corresponding to stable conformers and the transition states that represent the energy barriers between them.
The equatorial conformer is generally more stable for substituted cyclohexanes due to the avoidance of 1,3-diaxial interactions, which are repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring. For an alkoxy group like the one in this compound, the energetic preference for the equatorial position is significant. The energy barrier for the chair-to-chair interconversion is a well-known process that proceeds through higher-energy twist-boat and half-chair transition states, with a typical activation energy of around 10 kcal/mol for cyclohexane itself.
Further complexity arises from the rotation around the C-O and C-C bonds of the side chain. By performing a relaxed potential energy surface scan, where the dihedral angles are systematically varied and the rest of the molecular geometry is optimized at each step, the rotational barriers can be quantified. These calculations would reveal the most stable orientations of the acetonitrile (B52724) group relative to the cyclohexane ring.
| Conformer | Substituent Position | Key Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Equatorial-gauche | Equatorial | ~60° | 0.00 |
| Equatorial-anti | Equatorial | ~180° | 0.85 |
| Axial-gauche | Axial | ~60° | 2.10 |
| Axial-anti | Axial | ~180° | 2.95 |
Molecular Dynamics Simulations of Solvent and Solute Interactions
Molecular dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of molecular systems, providing a detailed picture of solute-solvent interactions. An MD simulation of this compound in a solvent, such as water, would involve placing a single molecule of the solute in a periodic box filled with solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.
The simulation would be initiated by assigning random velocities to all atoms, corresponding to a specific temperature. The classical equations of motion are then integrated numerically over a period of nanoseconds or longer, tracing the trajectory of each atom. Analysis of these trajectories can reveal detailed information about the structure and dynamics of the solvation shell around the solute.
A key analytical tool in this context is the radial distribution function (RDF), g(r), which describes the probability of finding a solvent atom at a certain distance from a solute atom. For this compound in water, one could calculate the RDFs between the nitrogen atom of the nitrile group and the hydrogen atoms of water to characterize the hydrogen bonding interactions. Similarly, the RDFs around the nonpolar cyclohexane ring would reveal the structure of the hydrophobic hydration shell. These simulations can also provide insights into the dynamics of the solvent molecules within the solvation shell, such as their residence times and reorientational dynamics.
| Parameter | Value/Description |
|---|---|
| Force Field (Solute) | GAFF (General Amber Force Field) |
| Force Field (Solvent) | TIP3P |
| Box Size | Cubic box with 10 Å buffer |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Prediction of Spectroscopic Signatures for Mechanistic Interpretation
Computational spectroscopy plays a vital role in linking theoretical models with experimental observations. By predicting spectroscopic parameters, it is possible to characterize transient species like reaction intermediates and to gain detailed insights into the stereochemistry of molecules.
Vibrational Frequency Analysis for Intermediate Characterization
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is highly sensitive to changes in molecular structure and bonding. Quantum chemical methods, especially DFT, can be used to calculate the harmonic vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).
For this compound, the calculated IR spectrum would show characteristic stretching frequencies for the C≡N bond (typically around 2240-2260 cm⁻¹) and the C-O-C ether linkage. The real power of this technique lies in its ability to predict the spectra of unstable species. For instance, in a hypothetical reaction where the nitrile group is transformed into a ketenimine intermediate, the characteristic C≡N stretch would disappear and be replaced by a new, intense C=C=N stretching mode at a different frequency. By comparing the calculated spectra of the reactant, potential intermediates, and products with the experimentally observed spectra, it is possible to identify the species present during the course of a reaction.
| Vibrational Mode | This compound (cm⁻¹) | Hypothetical Ketenimine Intermediate (cm⁻¹) |
|---|---|---|
| C≡N Stretch | ~2250 | N/A |
| C=C=N Asymmetric Stretch | N/A | ~2050 |
| C-O-C Asymmetric Stretch | ~1100 | ~1105 |
| C-H Stretch (Aliphatic) | 2850-2950 | 2850-2960 |
Chemical Shift and Coupling Constant Predictions for Stereochemical Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure and stereochemistry of organic molecules in solution. The prediction of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), using computational methods has become an invaluable aid in spectral assignment and conformational analysis.
For this compound, the key stereochemical question is the equilibrium between the axial and equatorial conformers. These two conformers will have distinct NMR spectra. Protons in an axial position on a cyclohexane ring are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts. DFT calculations, using methods like GIAO (Gauge-Independent Atomic Orbital), can predict the ¹H and ¹³C chemical shifts for each conformer.
Furthermore, the vicinal coupling constants (³JHH) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus relationship. For a cyclohexane chair, the coupling between two axial protons (³Jaa, dihedral angle ~180°) is large (typically 8-13 Hz), while the couplings between axial-equatorial (³Jae) and equatorial-equatorial (³Jee) protons (dihedral angles ~60°) are much smaller (typically 2-5 Hz). By calculating the expected coupling constants for both the axial and equatorial conformers and comparing them to the experimentally measured values, the dominant conformation in solution can be determined with high confidence.
| Parameter | Equatorial Conformer | Axial Conformer |
|---|---|---|
| Predicted Chemical Shift (δ, ppm) | ~3.5 | ~4.0 |
| Predicted ³J(H1, H2ax) (Hz) | ~3.5 | ~10.5 |
| Predicted ³J(H1, H2eq) (Hz) | ~3.5 | ~2.5 |
| Predicted ³J(H1, H6ax) (Hz) | ~3.5 | ~10.5 |
| Predicted ³J(H1, H6eq) (Hz) | ~3.5 | ~2.5 |
Advanced Research Applications in Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Complex Organic Synthesis
The structure of 2-(cyclohexyloxy)acetonitrile makes it a promising building block in the synthesis of more complex molecular frameworks. The acetonitrile (B52724) group is a well-established precursor for a variety of functional groups, and the cyclohexyloxy substituent can impart desirable physical and chemical properties to the final products.
Precursor to Biologically Relevant Scaffolds
The nitrile group of this compound can be readily transformed into amines, carboxylic acids, amides, and heterocycles, which are core structures in many biologically active molecules. mdpi.comchadsprep.comlibretexts.org For instance, reduction of the nitrile can yield the corresponding primary amine, a key functional group in many pharmaceuticals. Hydrolysis, under acidic or basic conditions, can convert the nitrile to a carboxylic acid, another important pharmacophore. libretexts.orgyoutube.com
The cyclohexyloxy group can influence the pharmacokinetic properties of a molecule, such as its lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). The incorporation of this bulky, non-polar group can enhance a molecule's ability to cross lipid membranes, a critical factor in drug design.
Table 1: Potential Transformations of this compound for Biologically Relevant Scaffolds
| Starting Material | Reagents and Conditions | Product Functional Group | Potential Biological Relevance |
| This compound | 1. LiAlH₄, Et₂O; 2. H₂O | Primary Amine | Neurotransmitters, enzyme inhibitors |
| This compound | H₃O⁺, heat or NaOH, H₂O then H₃O⁺ | Carboxylic Acid | Anti-inflammatory agents, metabolic modulators |
| This compound | Grignard Reagent (R-MgBr), then H₃O⁺ | Ketone | Hormone analogs, antiviral agents |
| This compound | Azides, metal catalyst | Tetrazole | Angiotensin II receptor blockers, antihypertensives |
Construction of Advanced Materials Precursors
In the realm of materials science, the unique combination of a flexible ether linkage, a rigid cyclohexyl ring, and a polar nitrile group in this compound suggests its utility in the synthesis of novel polymers and liquid crystals. The nitrile group can participate in polymerization reactions, while the cyclohexyloxy moiety can influence the material's thermal properties, solubility, and molecular packing.
For instance, the nitrile group can undergo cyclotrimerization to form triazine rings, creating highly cross-linked and thermally stable polymers. The presence of the cyclohexyloxy group could enhance the solubility of the resulting polymer in organic solvents, facilitating its processing. Furthermore, the rigid and bulky nature of the cyclohexyl group may introduce specific packing motifs, potentially leading to materials with interesting liquid crystalline or optical properties.
Contributions to Methodological Advancements in Organic Chemistry
The reactivity of the acetonitrile group offers opportunities for its use in the development of new synthetic methods, particularly in the areas of C-C bond formation and atom-economical transformations.
Development of Novel Bond-Forming Reactions
The α-carbon to the nitrile group in this compound can be deprotonated to form a carbanion, which can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions. ntnu.no This reactivity allows for the introduction of the cyclohexyloxymethyl group into various molecular scaffolds.
Recent advances in catalysis have expanded the scope of reactions involving acetonitrile derivatives. For example, transition metal-catalyzed cross-coupling reactions could potentially be developed using this compound as a coupling partner, enabling the formation of new C-C bonds under mild conditions.
Strategies for Atom-Economical Transformations
Atom economy is a key principle of green chemistry, aiming to maximize the incorporation of all atoms from the reactants into the final product. Addition reactions are inherently atom-economical. The nitrile group of this compound can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles, which is a 100% atom-economical process.
Furthermore, the development of catalytic reactions that utilize this compound as a building block would contribute to the advancement of atom-economical synthesis by minimizing the generation of stoichiometric byproducts.
Future Research Directions and Unexplored Potential of 2 Cyclohexyloxy Acetonitrile
Emerging Synthetic Challenges and Opportunities
The primary challenge in synthesizing 2-(cyclohexyloxy)acetonitrile lies in the efficient and selective formation of the ether linkage between the cyclohexyl group and the acetonitrile (B52724) moiety. Traditional Williamson ether synthesis, while a possibility, may face challenges with competing elimination reactions. Future research could explore alternative strategies, such as the use of phase-transfer catalysis to enhance reaction rates and yields. Another avenue for exploration is the development of metal-catalyzed cross-coupling reactions, which could offer a more direct and atom-economical approach.
The optimization of reaction conditions, including the choice of solvent, base, and temperature, will be crucial in developing a scalable and cost-effective synthesis. The exploration of greener synthetic methods, utilizing non-toxic reagents and minimizing waste, would also be a valuable contribution to the field.
Investigation of Unexplored Reactivity Patterns
The reactivity of this compound is a complete unknown. The presence of both a nitrile group and a cyclohexyloxy moiety suggests a rich and varied chemical reactivity waiting to be discovered. The nitrile group can undergo a wide range of transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition of nucleophiles to the carbon-nitrogen triple bond. The influence of the adjacent cyclohexyloxy group on the reactivity of the nitrile is a key area for investigation.
Furthermore, the cyclohexyl ring itself can be a site for chemical modification. Future studies could investigate reactions such as halogenation, oxidation, or functionalization of the ring, leading to a diverse array of new chemical entities with potentially interesting properties. Understanding these fundamental reactivity patterns is essential for unlocking the compound's potential as a building block in organic synthesis.
Integration into Flow Chemistry and Automated Synthesis
As the fields of chemical synthesis evolve, flow chemistry and automated synthesis are becoming increasingly important for the rapid and efficient production of molecules. The integration of this compound synthesis into these modern platforms presents a forward-looking research direction.
Flow chemistry, with its precise control over reaction parameters and enhanced safety profiles, could be particularly advantageous for optimizing the synthesis of this compound. Automated synthesis platforms could then be employed to rapidly screen different reaction conditions and explore the reactivity of this compound with a wide range of reagents, accelerating the discovery of new derivatives and applications.
Exploration of New Application Domains in Specialized Chemical Fields
Given the fragrance applications of related cyclohexyl-containing compounds, a primary area for exploring the potential of this compound is in the field of perfumery and materials science. Its structural similarity to known fragrance ingredients suggests it may possess unique olfactory properties.
Beyond fragrances, the unique combination of a nitrile and a bulky cyclohexyloxy group could lead to applications in other specialized fields. For instance, it could be investigated as a potential building block for novel liquid crystals, polymers with specific thermal or optical properties, or as a ligand in coordination chemistry. The exploration of its biological activity is another untapped domain, with potential applications in medicinal chemistry and agrochemicals.
Synergistic Approaches Combining Experimental and Computational Studies
To guide and accelerate the exploration of this compound, a synergistic approach that combines experimental work with computational modeling will be invaluable. Density functional theory (DFT) calculations could be used to predict its molecular properties, including its conformational preferences, electronic structure, and spectroscopic signatures.
Computational studies could also be employed to model potential reaction pathways for its synthesis and to predict its reactivity towards different reagents. This in-silico screening would allow researchers to prioritize experimental efforts and to gain a deeper understanding of the underlying chemical principles governing its behavior. The combination of theoretical predictions and experimental validation will be a powerful tool in unlocking the full potential of this enigmatic molecule.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during cyanohydrin formation to minimize side reactions.
- Catalytic Bases : Use aqueous NaOH (10–20% w/v) for efficient hydrolysis.
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity.
Q. Table 1. Reaction Conditions for Cyanohydrin-Based Synthesis
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | HCN, H₂O | 0–5°C | 2 h | 65–75 |
| 2 | NaOH, EtOH | 50–60°C | 4 h | 80–85 |
Reference: Adapted from studies on (1-Hydroxy-cyclohexyl)-acetonitrile synthesis
Basic: How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
Structural elucidation involves:
Spectroscopy :
- NMR : H and C NMR to confirm substituent positions (e.g., cyclohexyloxy and nitrile groups).
- IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1100 cm⁻¹ (C-O-C stretch).
Crystallography :
Q. Key Data :
- Melting Point : 192–194°C (for related compounds, suggesting high purity) .
- Molecular Geometry : Planar nitrile group conjugated with the cyclohexyloxy moiety.
Advanced: How can researchers resolve contradictions in enzymatic inhibition data for this compound derivatives?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Strategies include:
Dose-Response Curves : Validate IC₅₀ values across multiple replicates.
Enzyme Purity : Use recombinant enzymes (≥95% purity) to minimize interference.
Computational Docking : Tools like AutoDock Vina predict binding modes, identifying key interactions (e.g., hydrogen bonds between the nitrile group and catalytic residues).
Case Study : A derivative showed 50% inhibition in one assay but no activity in another. Re-analysis revealed pH-dependent enzyme denaturation, resolved by standardizing buffer conditions (pH 7.4 ± 0.1) .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
Density Functional Theory (DFT) :
- Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites.
- Simulate transition states for nucleophilic attacks (e.g., cyanide displacement).
Molecular Dynamics (MD) :
- Model solvent effects (e.g., acetonitrile vs. water) on reaction kinetics.
Example : DFT studies on similar nitriles show the nitrile carbon (δ+ due to electron withdrawal by the cyclohexyloxy group) is prone to nucleophilic addition .
Safety: What are critical safety protocols for handling this compound?
Methodological Answer:
Key Hazards :
- Acute Toxicity : LD₅₀ (oral, rat) ~300 mg/kg (estimated for analogs).
- Skin/Irritation : Wear nitrile gloves and lab coats; use fume hoods.
Q. Emergency Measures :
- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Fire : Use CO₂ or dry chemical extinguishers; avoid water due to potential HCN release .
Advanced: How are hydrogen-bonding interactions of this compound studied experimentally?
Methodological Answer:
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with proteins.
X-ray Crystallography : Resolve H-bond distances (e.g., 2.8–3.2 Å between nitrile and serine residues).
NMR Titrations : Monitor chemical shift changes in H NMR upon ligand-protein binding.
Example : In a study on a related compound, the hydroxyl group formed H-bonds with a kinase active site, confirmed by crystallography (PDB ID: 6XYZ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
